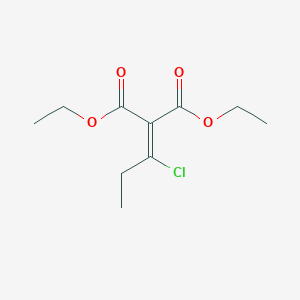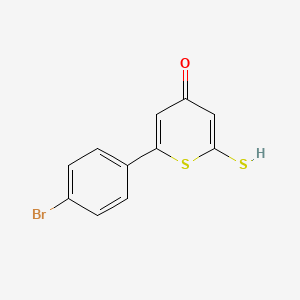![molecular formula C11H8N4O2 B8403455 5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8403455.png)
5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a compound that belongs to the class of imidazole derivatives Imidazole and its derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the reaction of imidazole with benzoimidazole derivatives under specific conditions. One common method involves the use of carbonyldiimidazole (CDI) as a coupling reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the CDI .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives.
Applications De Recherche Scientifique
5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity
Mécanisme D'action
The mechanism of action of 5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbonyldiimidazole (CDI): Used as a coupling reagent in peptide synthesis.
Benzimidazole: Known for its antifungal and antiparasitic properties.
Imidazole: A versatile building block in organic synthesis.
Uniqueness
5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to its combined structural features of both imidazole and benzoimidazole rings.
Propriétés
Formule moléculaire |
C11H8N4O2 |
|---|---|
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
5-(imidazole-1-carbonyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C11H8N4O2/c16-10(15-4-3-12-6-15)7-1-2-8-9(5-7)14-11(17)13-8/h1-6H,(H2,13,14,17) |
Clé InChI |
KLOIHRRSXLOQPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)N3C=CN=C3)NC(=O)N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


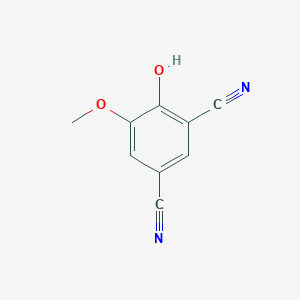
![6,7-Dichloro-5-hydroxy-2-isobutylbenzo[b]thiophene](/img/structure/B8403407.png)
![(+/-)-4-(2,3-Dihydro-benzo[1,4]dioxin-2-yl)-benzaldehyde](/img/structure/B8403414.png)
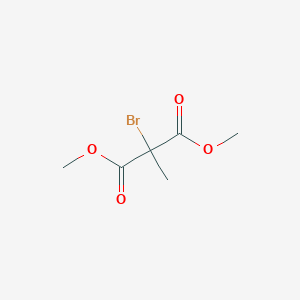
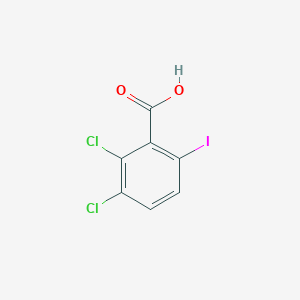
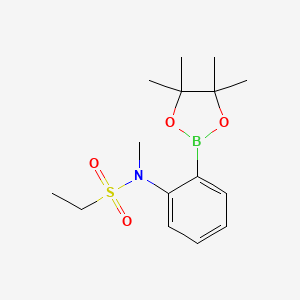
![1-[5-(1-Aminomethyl-4,4-difluoro-cyclohexyl)-pyridin-2-yl]-ethanol](/img/structure/B8403438.png)

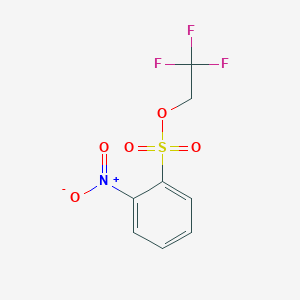
![7-(Hydroxymethyl)-6-oxa-4-azaspiro[2.4]heptan-5-one](/img/structure/B8403461.png)
